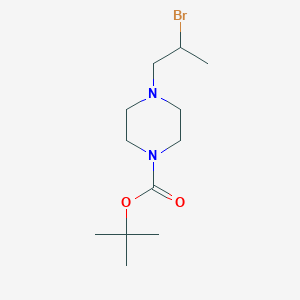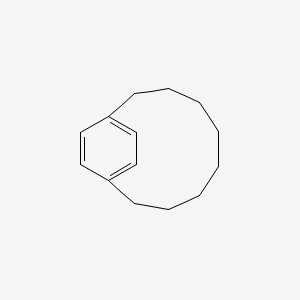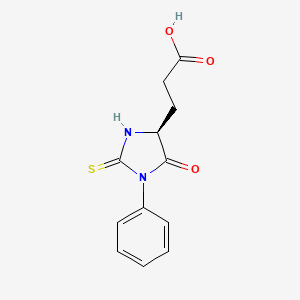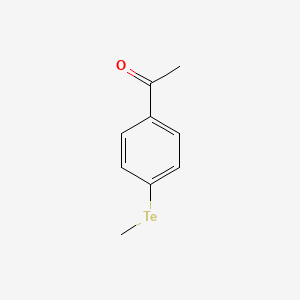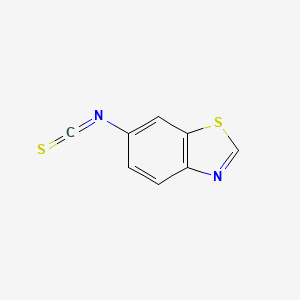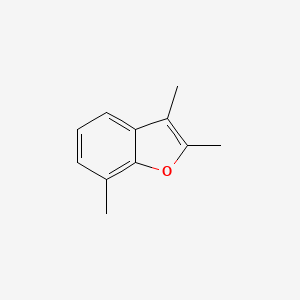![molecular formula C28H24Cl2Zr B13819901 [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride: is a metallocene compound that has garnered interest in various fields of chemistry and materials science This compound is notable for its unique structure, which includes a zirconium center coordinated to fluorenyl and cyclopenta-indenyl ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride typically involves the reaction of zirconium tetrachloride with the corresponding ligands. The process can be summarized as follows:
Ligand Preparation: The fluorenyl and cyclopenta-indenyl ligands are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with zirconium tetrachloride in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to form the desired metallocene complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state zirconium species.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in the presence of a base or under thermal conditions.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New metallocene complexes with different ligands.
科学研究应用
Chemistry:
Catalysis: The compound is explored as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Materials Science: It is studied for its potential in creating advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is ongoing to explore its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Polymer Production: Used in the production of high-performance polymers with specific properties tailored for industrial applications.
作用机制
The mechanism by which [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride exerts its effects primarily involves its role as a catalyst. The zirconium center interacts with olefin monomers, facilitating their polymerization through a coordination-insertion mechanism. This involves the coordination of the monomer to the zirconium center, followed by insertion into the metal-carbon bond, leading to chain growth.
相似化合物的比较
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]titanium dichloride
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]hafnium dichloride
Uniqueness:
- Zirconium Center: The presence of zirconium imparts unique catalytic properties compared to titanium and hafnium analogs.
- Ligand Structure: The specific combination of fluorenyl and cyclopenta-indenyl ligands provides distinct steric and electronic environments, influencing the compound’s reactivity and selectivity in catalytic processes.
This detailed article provides a comprehensive overview of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C28H24Cl2Zr |
|---|---|
分子量 |
522.6 g/mol |
InChI |
InChI=1S/C28H24.2ClH.Zr/c1-18-15-21-16-19-7-6-8-20(19)17-28(21)22(18)13-14-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27;;;/h2-5,9-12,15-17H,6-8,13-14H2,1H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
IPQOYVOJPHZUTL-UHFFFAOYSA-L |
规范 SMILES |
C[C]1[CH][C]2C=C3CCCC3=C[C]2[C]1CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)


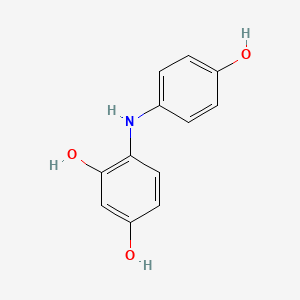
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

